molecular formula C24H18ClN5O3 B2502540 3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide CAS No. 862811-06-1

3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2502540
CAS No.: 862811-06-1
M. Wt: 459.89
InChI Key: WGQGTUWSIITYMY-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C24H18ClN5O3 and its molecular weight is 459.89. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-chlorophenyl)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O3/c1-14-21(22(29-33-14)16-6-3-4-7-17(16)25)23(31)27-18-12-15(8-9-20(18)32-2)19-13-30-11-5-10-26-24(30)28-19/h3-13H,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQGTUWSIITYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC(=C3)C4=CN5C=CC=NC5=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential biological significance. Its molecular formula is C23H16ClN5O2, and it has garnered attention for its possible roles in various biochemical pathways and therapeutic applications.

The precise biological activity and mechanism of action for this compound are not fully elucidated. However, it is hypothesized that the compound may function as a covalent inhibitor, impacting multiple cellular pathways due to the versatile nature of the imidazo[1,2-a]pyridine scaffold. This scaffold has been associated with various biological activities, including anti-cancer properties and enzyme inhibition.

Target Proteins

Currently, specific targets for this compound remain unidentified. However, similar compounds have shown activity against key proteins involved in cancer progression and other diseases. For example, imidazo[1,2-a]pyridine derivatives have been explored for their ability to inhibit kinases and other enzymes critical in cell signaling pathways.

Biological Activity Data

Biological Activity Description
Cytotoxicity Preliminary studies indicate potential cytotoxic effects on cancer cell lines, although specific IC50 values are yet to be determined.
Enzyme Inhibition The compound may inhibit specific kinases or enzymes involved in tumor growth; further studies are required to confirm these effects.
Cell Cycle Arrest Similar compounds have been shown to cause cell cycle arrest in the G2/M phase, suggesting a potential mechanism of action for this compound as well.

Case Studies

  • In Vitro Studies : A study evaluating related imidazo[1,2-a]pyrimidine compounds demonstrated significant cytotoxicity against HT-29 colon cancer cells, leading to G2/M phase arrest. This suggests that our compound may exhibit similar effects due to structural similarities .
  • Structure-Activity Relationship (SAR) : Research on related compounds has established SAR that indicates modifications on the imidazo[1,2-a]pyrimidine scaffold can enhance biological activity. This information is crucial for optimizing our target compound for improved efficacy .

Research Findings

  • A study highlighted that imidazo[1,2-a]pyridine derivatives could act as covalent inhibitors against various targets in cancer therapy . The implications for our compound suggest that it may share similar inhibitory properties.
  • Another investigation into imidazo[1,2-a]pyrimidines revealed their potential as selective modulators of specific receptors involved in neurological functions . This opens avenues for exploring the neuropharmacological aspects of our compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide exhibit anticancer properties by targeting specific enzymes involved in tumor growth.

  • Mechanism of Action : The compound may act as an inhibitor of key enzymes linked to cell proliferation and survival, potentially leading to apoptosis in cancer cells.
  • Case Studies :
    • A study demonstrated that derivatives with similar structures effectively inhibited cell proliferation in various cancer cell lines by disrupting metabolic pathways essential for tumor growth .

Antimicrobial Properties

The compound shows promise as an antimicrobial agent, particularly against resistant strains of bacteria.

  • Targeted Pathogens : Preliminary studies suggest activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations .
  • Case Studies :
    • Research on pyrazolo[4,3-d]pyrimidine derivatives indicated significant antimicrobial activity, suggesting that structural modifications could enhance efficacy against bacterial infections .

Anti-inflammatory Potential

In silico studies have indicated that this compound might serve as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes.

  • Mechanism of Action : By inhibiting 5-LOX, the compound could reduce the production of leukotrienes, mediators of inflammation .
  • Case Studies :
    • Molecular docking studies have shown favorable interactions between the compound and the active site of 5-LOX, warranting further investigation into its therapeutic potential for inflammatory diseases .

Data Table: Summary of Applications

Application AreaMechanism of ActionCase Study Findings
AnticancerInhibition of enzymes related to cell proliferationEffective against various cancer cell lines
AntimicrobialActivity against Mycobacterium tuberculosisSignificant antimicrobial effects observed
Anti-inflammatoryInhibition of 5-lipoxygenaseFavorable docking results with target enzyme

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